molecular formula C17H19FN2O3 B5166436 8-[(6-fluoro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane

8-[(6-fluoro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B5166436
M. Wt: 318.34 g/mol
InChI Key: SDGRIOFUCAWMMP-UHFFFAOYSA-N
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Description

This compound is a spirocyclic derivative featuring a 1,4-dioxa-8-azaspiro[4.5]decane core substituted at the nitrogen atom with a (6-fluoro-1H-indol-1-yl)acetyl group. Its molecular formula is C₁₆H₁₇FN₂O₃, with a molecular weight of 304.32 g/mol and a monoisotopic mass of 304.1223 . The spirocyclic core consists of a piperidine ring fused with a 1,4-dioxane ring, creating a rigid bicyclic structure.

Properties

IUPAC Name

1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-(6-fluoroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3/c18-14-2-1-13-3-6-20(15(13)11-14)12-16(21)19-7-4-17(5-8-19)22-9-10-23-17/h1-3,6,11H,4-5,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGRIOFUCAWMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)CN3C=CC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(6-fluoro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the fluorine atom and the spirocyclic structure.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability .

Chemical Reactions Analysis

Types of Reactions

8-[(6-fluoro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the acetyl group can produce alcohol derivatives .

Scientific Research Applications

8-[(6-fluoro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-[(6-fluoro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The fluorine atom can enhance the binding affinity and metabolic stability of the compound, leading to improved biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of the target compound with structurally related analogs, focusing on substituents, synthetic routes, and biological relevance.

Structural Analogues and Substituent Variations

The 1,4-dioxa-8-azaspiro[4.5]decane core is a common scaffold, with variations arising from substituents at the nitrogen atom. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
8-[(6-Fluoro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane 6-Fluoroindole acetyl C₁₆H₁₇FN₂O₃ 304.32 Potential bioactivity (fluorinated indole)
8-(6-Chloro-3-pyridinyl)-1,4-dioxa-8-azaspiro[4.5]decane 6-Chloro-3-pyridinyl C₁₃H₁₆ClNO₂ 265.73 Unspecified (halogenated pyridine)
8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane 4-Bromobenzyl C₁₄H₁₈BrNO₂ 312.20 Halogenated aromatic substituent
8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane 3-Fluoro-5-methoxyphenyl C₁₄H₁₈FNO₃ 267.30 Dual functionalization (F, OMe)
8-(Pyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane Pyridin-4-yl C₁₂H₁₆N₂O₂ 220.27 Basic heterocyclic substituent
8-(2-(Benzyloxy)pyridine-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane 2-(Benzyloxy)pyridine-4-yl C₁₉H₂₂N₂O₃ 326.40 Bulky aromatic substituent

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) and methoxy groups improve solubility and binding interactions in biological systems. For example, the 6-fluoroindole in the target compound may enhance metabolic stability .
  • Aromatic vs.

Physicochemical Properties

  • Solubility: highlights that environmental conditions (pH, solvent) significantly influence solubility for spirocyclic compounds .
  • Stability: The 1,4-dioxane ring in the core enhances hydrolytic stability compared to non-spirocyclic amines .

Biological Activity

The compound 8-[(6-fluoro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and receptor-binding properties. This article explores various aspects of its biological activity, including mechanisms of action, efficacy against specific pathogens, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique spirocyclic structure that incorporates both dioxane and indole moieties. Its molecular formula is C13H14FN2O3C_{13}H_{14}FN_{2}O_{3}, with a molecular weight of approximately 250.26 g/mol.

Research indicates that compounds similar to This compound often act on various biological targets:

  • σ Receptor Binding : The compound has been shown to interact with sigma receptors, particularly σ1 and σ2 subtypes, which are implicated in various neurological processes and may influence pain perception and neuroprotection .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant activity against mycobacterial species, including Mycobacterium abscessus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

Biological Activity Summary

Activity Type Target MIC (µg/mL) Selectivity Index
AntimycobacterialM. abscessus0.05 - 1>1910
AntimycobacterialM. tuberculosis0.25Not specified
Sigma Receptor Bindingσ1 ReceptorK(i) = 5.4 ± 0.430-fold selectivity
CytotoxicityHepG2 (liver cells)IC50 = 15.625Not specified

Study 1: Efficacy Against Mycobacteria

In vitro studies demonstrated that This compound showed promising results against several strains of mycobacteria. The compound exhibited an MIC of 0.05 µg/mL against M. abscessus, indicating potent antimycobacterial activity . Furthermore, in vivo studies conducted on mice infected with M. abscessus showed significant reductions in bacterial load when treated with this compound.

Study 2: Sigma Receptor Binding Affinity

Another study focused on the binding affinity of the compound to sigma receptors, revealing a high affinity for σ1 receptors (K(i) = 5.4 nM). This suggests potential therapeutic applications in neuropharmacology, particularly for conditions involving sigma receptor dysregulation .

Toxicity Profile

While the compound demonstrates significant biological activity, it also exhibits cytotoxic effects on certain cell lines such as HepG2 and Vero cells at higher concentrations (IC50 = 15.625 µM). This toxicity highlights the need for further investigation into the therapeutic index and safety profile before clinical application .

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